6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride
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Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused ring system that includes both imidazole and diazepine rings, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted imidazoles and diazepines can be reacted in the presence of catalysts and solvents to form the desired compound. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine: Another compound with a similar fused ring system but different substitution patterns.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine: Contains a triazole ring instead of an imidazole ring, leading to different chemical properties.
Uniqueness
6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new drugs, materials, and chemical processes .
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics allow it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₇H₁₁N₃
- CAS Number : 933742-83-7
- Molecular Weight : 135.18 g/mol
The biological activity of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine primarily involves its interaction with enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can alter enzyme function and impact metabolic pathways.
- Receptor Modulation : It may modulate signaling pathways through interactions with specific receptors, influencing cellular processes and responses.
Therapeutic Applications
Research indicates several potential therapeutic applications for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
- Anticancer Effects : It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- CNS Activity : The compound's structural similarity to known benzodiazepines suggests potential anxiolytic or sedative effects.
Research Findings and Case Studies
Several studies have explored the biological activity of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine:
- Inhibition of HIV Replication :
- Antitumor Activity :
- Antimicrobial Properties :
Data Summary Table
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-8-3-5-10-6-4-9-7(1)10;/h4,6,8H,1-3,5H2;1H |
InChI Key |
SSGKEWQDCBSQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2C1=NC=C2.Cl |
Origin of Product |
United States |
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